molecular formula C11H14O B8488176 1-Ethyl-indan-4-ol

1-Ethyl-indan-4-ol

Cat. No. B8488176
M. Wt: 162.23 g/mol
InChI Key: QETYUDWVUIZLDW-UHFFFAOYSA-N
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Patent
US08691855B2

Procedure details

A mixture of 1-ethylidene-indan-4-ol (37 mg, 0.23 mmol) and 10% Pd/C (12 mg, 10% weight) in methanol (4 ml) was hydrogenated under 50 psi hydrogen atmosphere for 1 hour. The mixture was dissolved in EtOAc, filtered through a celite pad. The filtrate was concentrated under reduced pressure, and dried to 1-ethyl-indan-4-ol (36 g, 97%)
Name
1-ethylidene-indan-4-ol
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[C:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([OH:12])[C:6]=2[CH2:5][CH2:4]1)[CH3:2].[H][H]>CO.CCOC(C)=O.[Pd]>[CH2:1]([CH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([OH:12])[C:6]=2[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
1-ethylidene-indan-4-ol
Quantity
37 mg
Type
reactant
Smiles
C(C)=C1CCC=2C(=CC=CC12)O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried to 1-ethyl-indan-4-ol (36 g, 97%)

Outcomes

Product
Name
Type
Smiles
C(C)C1CCC=2C(=CC=CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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